5-Nitrofurfuryl alcohol CAS number 2493-04-1
5-Nitrofurfuryl alcohol CAS number 2493-04-1
An In-Depth Technical Guide to 5-Nitrofurfuryl Alcohol (CAS 2493-04-1): Properties, Synthesis, Mechanisms, and Applications
Introduction and Overview
5-Nitrofurfuryl alcohol, identified by CAS number 2493-04-1, is a member of the 5-nitrofuran class of compounds, a group of synthetic antimicrobials known for their broad-spectrum activity.[1] While not typically used as a therapeutic agent itself, 5-nitrofurfuryl alcohol serves as a crucial chemical intermediate for the synthesis of more complex and pharmacologically active nitrofuran derivatives.[2] Its structure, featuring a furan ring substituted with both a nitro group at the 5-position and a hydroxymethyl group at the 2-position, is fundamental to its reactivity and biological activity.
The significance of this compound for researchers and drug development professionals is twofold. Firstly, it is a versatile building block in medicinal chemistry for creating novel antibacterial, antiprotozoal, and antifungal agents.[2][3] Secondly, and of equal importance, it is a representative compound for studying the mechanisms of action and, critically, the genotoxicity associated with the 5-nitrofuran chemotype.[4][5] The presence of the nitro group, while essential for antimicrobial efficacy, is also the primary driver of the mutagenic and carcinogenic concerns that have limited the clinical use of many compounds in this class.[4][6] This guide provides a detailed technical overview of its properties, synthesis, mechanistic pathways, applications, and the necessary safety protocols for its handling.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of 5-Nitrofurfuryl alcohol is essential for its proper handling, storage, and use in experimental settings. The key identifying and physical data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2493-04-1 | [7][8][9] |
| Molecular Formula | C₅H₅NO₄ | [7][8][9] |
| Molecular Weight | 143.10 g/mol | [7][8][9] |
| Appearance | Brown solid or liquid | [7][10] |
| Melting Point | 30-32 °C | [11][12] |
| Boiling Point | 104-105 °C at 3 mmHg | [7][11] |
| Density | 1.283 g/mL at 25 °C | [7][11] |
| Refractive Index (n20/D) | 1.582 | [7][11] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| InChI Key | NDSTUUPEXNCUNW-UHFFFAOYSA-N | [7][9] |
| SMILES String | OCc1ccc(o1)=O | [7] |
Synthesis and Purification
The synthesis of 5-Nitrofurfuryl alcohol typically proceeds from more readily available furan precursors. The choice of synthetic route is often dictated by starting material availability, scalability, and safety considerations. Two prevalent methods are detailed below.
Rationale for Synthetic Strategies
The primary challenge in synthesizing 5-nitrofurans is the furan ring's sensitivity to the strongly acidic and oxidative conditions required for nitration. Therefore, a common strategy involves protecting reactive functional groups before nitration. The synthesis from furfuryl acetate exemplifies this, where the alcohol is first protected as an acetate ester to prevent side reactions.[13] An alternative approach involves the reduction of a pre-existing nitro-substituted furan, such as 5-nitrofuran-2-carboxylic acid, which avoids direct nitration of a sensitive substrate.[14]
Experimental Protocol 3.1: Synthesis via Nitration of Furfuryl Acetate
This classic two-step method involves the protection of the alcohol group, followed by nitration and subsequent deprotection.[13]
Step 1: Acetylation of Furfuryl Alcohol
-
Combine furfuryl alcohol with a molar excess of acetic anhydride.
-
Add a catalytic amount of a base, such as sodium acetate, to the mixture.
-
Heat the reaction mixture under reflux for 2-3 hours to form furfuryl acetate.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude furfuryl acetate.
Step 2: Nitration and Hydrolysis
-
Dissolve the furfuryl acetate in acetic anhydride and cool the mixture to below -5 °C using an ice-salt or dry ice-acetone bath.
-
Slowly add fuming nitric acid dropwise while vigorously stirring, ensuring the temperature remains below 0 °C.[13] The careful control of temperature is critical to prevent runaway reactions and degradation of the furan ring.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the 5-nitrofurfuryl acetate.
-
Filter the solid product and wash with cold water.
-
Hydrolyze the resulting nitro ester to 5-nitrofurfuryl alcohol by warming it with dilute sulfuric acid or a methanolic sodium hydroxide solution.[15]
-
Extract the final product into an organic solvent, dry, and purify by vacuum distillation or recrystallization.
Experimental Protocol 3.2: Synthesis via Reduction of 5-Nitro-2-Furoic Acid
This method offers an alternative that avoids the direct nitration of an alcohol-containing furan.[14]
-
Suspend 5-nitrofuran-2-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 3.0 equivalents) dropwise to the cooled suspension. The use of a selective reducing agent like borane is crucial as it reduces the carboxylic acid without affecting the nitro group.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 16 hours at room temperature.[14]
-
Cool the reaction mixture again in an ice bath and cautiously quench it by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-nitrofurfuryl alcohol, which can be further purified if necessary.[14]
Caption: Key synthetic routes to 5-Nitrofurfuryl alcohol.
Biochemical Mechanism of Action and Genotoxicity
The biological activity of 5-nitrofurans is intrinsically linked to the enzymatic reduction of the 5-nitro group, a process central to both their antimicrobial efficacy and their toxicity.[4][16]
Reductive Activation Pathway
In susceptible anaerobic bacteria or within host cells, the 5-nitro group of 5-nitrofurfuryl alcohol undergoes a series of one-electron reductions catalyzed by NADPH-dependent nitroreductases. This process is futile in the presence of oxygen, as the resulting nitro anion radical is rapidly re-oxidized back to the parent compound, generating superoxide radicals. Under anaerobic or hypoxic conditions, however, further reduction occurs, leading to the formation of highly reactive, short-lived intermediates, including nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives.[4]
Interaction with Cellular Macromolecules and Genotoxicity
These electrophilic intermediates are the ultimate toxic species. They readily react with and covalently bind to cellular macromolecules. The primary target responsible for the mutagenic and carcinogenic effects is DNA.[4] The binding of these reactive metabolites to DNA can form adducts, induce strand breaks, and cause chromosomal aberrations.[17]
Furthermore, the reductive metabolism can lead to the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress. This can cause secondary damage to DNA, lipids, and proteins. Studies using the comet assay on human lymphoblastoid TK6 cells have confirmed that 5-nitrofurans, including related compounds, are genotoxic, causing a dose-dependent increase in DNA damage.[18][19] Investigations in rats have shown that the nitrofuran structure is a key determinant of genotoxicity and can induce oxidative DNA damage, as measured by levels of 8-hydroxydeoxyguanosine (8-OHdG).[5]
Caption: Reductive activation pathway of 5-nitrofurans leading to genotoxicity.
Applications in Research and Drug Development
While its direct therapeutic use is limited by toxicity concerns, 5-nitrofurfuryl alcohol is a valuable tool in several areas of research.
-
Synthetic Intermediate: Its primary application is as a precursor for synthesizing a wide array of other 5-nitrofuran derivatives. The hydroxymethyl group can be readily converted into other functionalities, such as bromides (5-nitrofurfuryl bromide) or amines (5-nitrofurfurylamine hydrochloride), which are then used to build more complex molecules with potential antimicrobial activity against bacteria, fungi, and protozoa.[3][20]
-
Structure-Activity Relationship (SAR) Studies: 5-Nitrofurfuryl alcohol and its derivatives are frequently synthesized to investigate the SAR of the nitrofuran class.[16] By modifying the substituent at the 2-position and evaluating the resulting changes in antimicrobial potency and toxicity, researchers can better understand the structural requirements for optimal activity and potentially design safer, more effective drugs.[20]
-
Mechanistic and Toxicological Research: As a fundamental representative of its class, 5-nitrofurfuryl alcohol is used in studies aimed at elucidating the precise mechanisms of nitrofuran genotoxicity.[2][4] It serves as a reference compound in toxicological assays to explore the relationship between metabolic activation, DNA damage, and carcinogenicity.[5]
Safety, Handling, and Toxicology
The significant biological activity of 5-nitrofurfuryl alcohol necessitates strict adherence to safety protocols. Its toxicity profile is dominated by acute hazards and long-term genotoxic risks.
GHS Hazard Classification
| Hazard Class | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7][9] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7][9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [7][9] |
| Skin Irritation | H315 | Causes skin irritation | [7][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][9] |
Handling and Storage Protocol
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][21] For weighing or operations that may generate aerosols, a respirator with a suitable filter (e.g., type ABEK) is recommended.[22]
-
Handling: Avoid all personal contact.[21] Do not eat, drink, or smoke in the work area. Keep containers securely sealed when not in use. Avoid physical damage to containers.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[2][10] Keep away from incompatible materials such as strong acids and oxidizing agents.[23]
-
Spills: In case of a spill, evacuate the area. Wear full protective equipment. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. Prevent spillage from entering drains or waterways.[21]
Analytical Methodologies
Accurate quantification of 5-nitrofurfuryl alcohol is essential for synthesis monitoring, quality control, and metabolic studies. Due to the presence of the chromophoric nitro-aromatic system, HPLC-UV is a suitable technique. For trace-level detection, GC-MS can be employed.
Rationale for Analytical Choices
High-Performance Liquid Chromatography (HPLC) is often preferred as it avoids the high temperatures of a GC inlet, which could potentially cause thermal degradation of the analyte.[24] A UV detector is highly effective due to the strong UV absorbance of the nitro-furan ring. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it ideal for detecting trace amounts in complex matrices, though derivatization may sometimes be necessary to improve volatility and thermal stability.[25][26]
Experimental Protocol 7.1: Quantification by HPLC-UV
This protocol is a general method adapted from procedures for analyzing furan derivatives.[24]
-
Standard Preparation: Prepare a stock solution of 5-nitrofurfuryl alcohol in methanol or acetonitrile. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to the wavelength of maximum absorbance (λmax), typically in the 310-320 nm range for 5-nitrofurans.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in unknown samples by interpolation from this curve.
Analytical Workflow Visualization
Caption: General workflow for the quantitative analysis of 5-Nitrofurfuryl alcohol.
Conclusion
5-Nitrofurfuryl alcohol (CAS 2493-04-1) is a compound of significant interest in medicinal and synthetic chemistry. It stands as a testament to the dual nature of the 5-nitrofuran class: a pharmacophore capable of potent antimicrobial activity and a toxicophore with inherent genotoxic and carcinogenic risks. Its utility as a foundational building block for drug discovery programs is undeniable, allowing for the systematic exploration of this chemical space. However, its well-documented toxicity profile, driven by the reductive activation of its nitro group, mandates rigorous safety protocols and serves as a constant reminder of the challenges in separating therapeutic efficacy from adverse effects. Future research will likely focus on leveraging the synthetic accessibility of this and related intermediates to design novel nitrofuran analogues with improved safety profiles, potentially through modifications that alter their metabolic fate without compromising their antimicrobial power.
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